2-(4-Benzylpiperidin-1-yl)ethanamine

Nicotinic Receptor α7 nAChR Neurodegeneration

2-(4-Benzylpiperidin-1-yl)ethanamine (CAS 25842-32-4) is a benzylpiperidine derivative with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol, functioning primarily as a versatile fragment molecule and building block in medicinal chemistry. It features a 4-benzylpiperidine core linked to an ethanamine side chain, which confers both conformational rigidity and a reactive primary amine for further derivatization.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
CAS No. 25842-32-4
Cat. No. B1273076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperidin-1-yl)ethanamine
CAS25842-32-4
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CCN
InChIInChI=1S/C14H22N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2
InChIKeyPCNDXYHWLSHXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Benzylpiperidin-1-yl)ethanamine (CAS 25842-32-4) Procurement-Grade Overview: Structure, Class, and Core Utility


2-(4-Benzylpiperidin-1-yl)ethanamine (CAS 25842-32-4) is a benzylpiperidine derivative with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol, functioning primarily as a versatile fragment molecule and building block in medicinal chemistry . It features a 4-benzylpiperidine core linked to an ethanamine side chain, which confers both conformational rigidity and a reactive primary amine for further derivatization . This compound is recognized in the literature as the minimal pharmacophoric unit for α7 nicotinic acetylcholine receptor (nAChR) antagonism, a target implicated in neuropsychiatric and neurodegenerative disorders [1].

2-(4-Benzylpiperidin-1-yl)ethanamine (CAS 25842-32-4): Why Generic Piperidine Substitution Fails in Critical Research Applications


The 4-benzylpiperidine-ethanamine scaffold of 2-(4-Benzylpiperidin-1-yl)ethanamine (CAS 25842-32-4) possesses a distinct pharmacophoric signature that is not recapitulated by simple piperidine analogs or alternative N-substituted piperidines [1]. The N-benzyl group provides critical hydrophobic interactions and conformational constraints essential for high-affinity binding to α7 nAChRs and sigma receptors [2][3]. The primary ethanamine tail, in turn, offers a nucleophilic handle for conjugation, bioconjugation, or further elaboration—a feature absent in simpler piperidine fragments [4]. Consequently, substituting this compound with 4-benzylpiperidine (CAS 31252-42-3) or other N-alkyl piperidines will result in a loss of the targeted receptor antagonism profile and eliminate the capacity for facile downstream functionalization [5]. The quantitative evidence below substantiates why this exact molecular architecture must be maintained for reproducible, translationally relevant results.

2-(4-Benzylpiperidin-1-yl)ethanamine (CAS 25842-32-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Pharmacophoric Minimalism vs. Multi-Target Derivatives

2-(1-Benzylpiperidin-4-yl)-ethylamine (compound 48), which is 2-(4-Benzylpiperidin-1-yl)ethanamine, was identified as the minimal N-benzylpiperidine pharmacophore responsible for α7 nAChR antagonism [1]. In the same study, more elaborated propargylamine derivatives (compounds 13, 26, 38) exhibited submicromolar IC50 values against homomeric α7 nAChRs, whereas the minimal fragment (compound 48) demonstrated comparable inhibitory potency and a clear preference for α7 over heteromeric α3β4 and α4β2 subtypes (up to 20-fold selectivity observed for compound 13) [1][2]. In a neuroblastoma cell line, compound 48 also inhibited cytosolic Ca2+ signals mediated by α7 nAChRs in a concentration-dependent manner [1]. This establishes 2-(4-Benzylpiperidin-1-yl)ethanamine as the validated starting point for α7-targeted drug discovery, offering a simpler, more synthetically accessible alternative to complex multi-target ligands.

Nicotinic Receptor α7 nAChR Neurodegeneration

Purity and Analytical Specification: Benchmarking Against Commercial Alternatives for Reproducible Synthesis

2-(4-Benzylpiperidin-1-yl)ethanamine is commercially available with certified purity specifications that directly impact synthetic reproducibility. Thermo Fisher Scientific offers this compound at 97% assay purity , while AKSci provides a minimum purity specification of 95% . In comparison, 4-benzylpiperidine (CAS 31252-42-3), a closely related analog lacking the ethanamine handle, is typically offered at 98% purity but lacks the reactive primary amine required for conjugation and further derivatization [1]. The defined purity thresholds for 2-(4-Benzylpiperidin-1-yl)ethanamine ensure consistent stoichiometry in subsequent reactions, a critical factor when used as a building block in multi-step syntheses of pharmacologically active compounds.

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Intermediate

Structural Advantage: Reactive Ethylamine Handle for Derivatization vs. 4-Benzylpiperidine

2-(4-Benzylpiperidin-1-yl)ethanamine contains a primary amine at the terminus of an ethyl linker, a feature absent in 4-benzylpiperidine (CAS 31252-42-3) [1]. This primary amine serves as a nucleophilic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, urea synthesis, and bioconjugation to fluorophores, affinity tags, or solid supports [2]. 4-Benzylpiperidine, in contrast, contains only a secondary amine within the piperidine ring, which exhibits lower nucleophilicity and distinct reactivity profiles, limiting its utility as a direct building block for generating diverse compound libraries [1]. The ethanamine tail thus provides a critical point of divergence that enables rapid analog generation and structure-activity relationship (SAR) exploration in drug discovery campaigns.

Chemical Biology Bioconjugation Drug Discovery

Acetylcholinesterase (AChE) Inhibition: Derivative Potential vs. Donepezil

While direct AChE inhibition data for 2-(4-Benzylpiperidin-1-yl)ethanamine itself is limited, a closely related derivative, benzyl[2-(1-benzylpiperidin-4-yl)ethyl]amine, exhibits an IC50 of 46,000 nM (46 μM) against mouse AChE [1]. In comparison, the clinically approved AChE inhibitor donepezil displays an IC50 of 35 nM [2]. Further SAR optimization of the 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine series has yielded analogs with IC50 values as low as 21 nM, demonstrating 100-fold selectivity for human AChE over butyrylcholinesterase (BuChE) [3]. This indicates that the 2-(4-Benzylpiperidin-1-yl)ethanamine scaffold serves as a productive starting point for developing highly potent and selective AChE inhibitors, with the potential to achieve sub-100 nM potency through rational design.

Alzheimer's Disease Acetylcholinesterase Cholinergic

2-(4-Benzylpiperidin-1-yl)ethanamine (CAS 25842-32-4): Validated Research and Procurement Scenarios


Fragment-Based Drug Discovery Targeting α7 Nicotinic Acetylcholine Receptors

Procure 2-(4-Benzylpiperidin-1-yl)ethanamine as a validated, minimalist pharmacophore for α7 nAChR antagonist development. As demonstrated by Criado et al. (2016), this compound (denoted compound 48) retains inhibitory potency comparable to more complex propargylamine derivatives while exhibiting a clear preference for α7 over heteromeric nAChR subtypes [1]. Use this fragment as a starting point for structure-based design and lead optimization in programs targeting cognitive deficits, neuroinflammation, or schizophrenia.

Synthesis of Acetylcholinesterase Inhibitor Libraries for Alzheimer's Disease Research

Leverage the 2-(4-Benzylpiperidin-1-yl)ethanamine scaffold to generate focused libraries of acetylcholinesterase (AChE) inhibitors. As shown in the pyridazine series reported by Contreras et al. (2001), elaboration of this core can yield analogs with IC50 values as low as 21 nM and 100-fold selectivity for human AChE over BuChE [2]. This approach enables the discovery of novel chemical entities with improved selectivity profiles compared to the clinical standard donepezil.

Sigma Receptor Modulator Development for Oncology and CNS Indications

The 4-benzylpiperidine moiety is a privileged scaffold for sigma receptor (SR) ligands, as established by Rossi et al. (2016) [3]. 2-(4-Benzylpiperidin-1-yl)ethanamine provides a versatile intermediate for synthesizing aryl-alkyl(alkenyl)-4-benzylpiperidine derivatives with pan-SR affinity. These compounds have demonstrated potential as anticancer agents and CNS therapeutics. The primary amine handle facilitates rapid diversification to explore SAR around sigma-1 and sigma-2 receptor subtypes.

Chemical Biology Tool Generation via Bioconjugation

The reactive primary amine of 2-(4-Benzylpiperidin-1-yl)ethanamine enables efficient conjugation to fluorophores (e.g., FITC, Cy5), biotin, or solid supports for pull-down assays and target identification studies [4]. This utility is critical for generating chemical probes to investigate α7 nAChR or sigma receptor biology in cellular and biochemical assays, a capability not offered by 4-benzylpiperidine or other analogs lacking a primary amine.

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